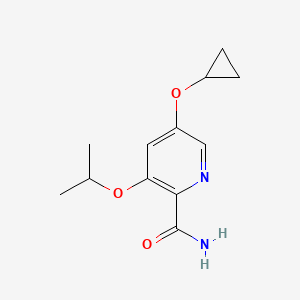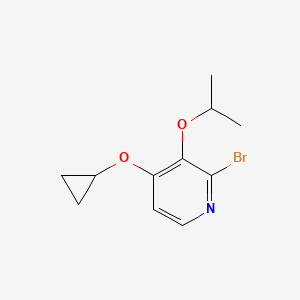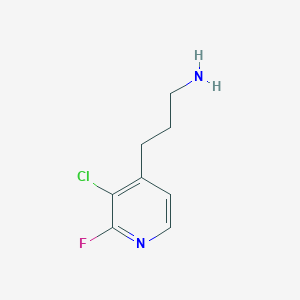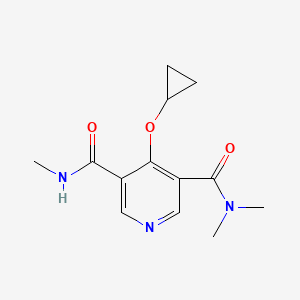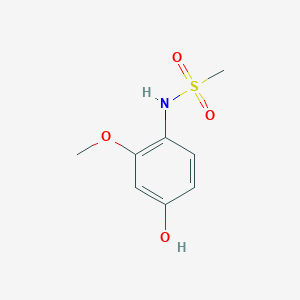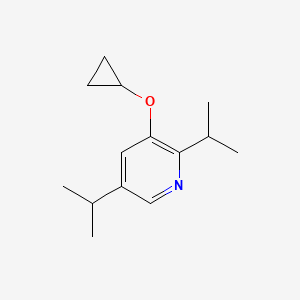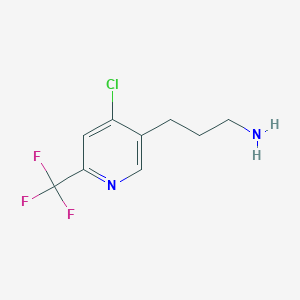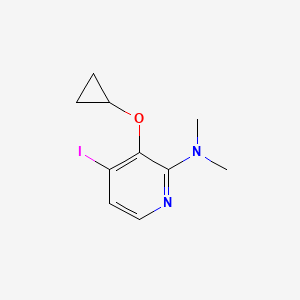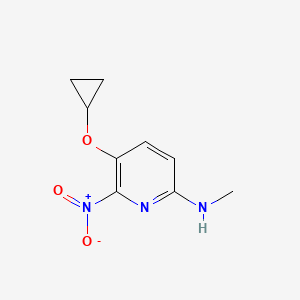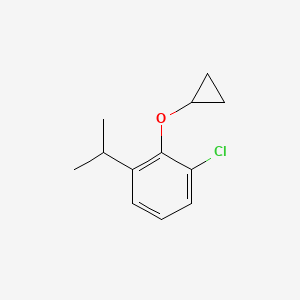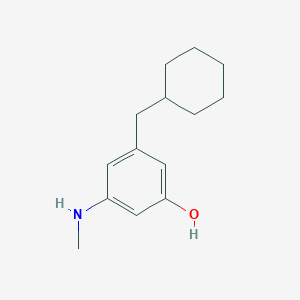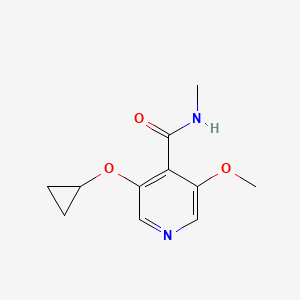
4-Bromo-6-isopropoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-isopropoxypyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound, this compound, is distinguished by the presence of a bromine atom at the 4th position and an isopropoxy group at the 6th position on the pyrimidine ring.
Métodos De Preparación
The synthesis of 4-Bromo-6-isopropoxypyrimidine typically involves the bromination of 6-isopropoxypyrimidine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the synthesis process.
Análisis De Reacciones Químicas
4-Bromo-6-isopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules. These reactions often require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromine or isopropoxy groups.
Aplicaciones Científicas De Investigación
4-Bromo-6-isopropoxypyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, particularly in the context of drug discovery and development.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-isopropoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The bromine and isopropoxy groups can influence the compound’s binding affinity and selectivity, thereby affecting its biological activity.
Comparación Con Compuestos Similares
4-Bromo-6-isopropoxypyrimidine can be compared with other pyrimidine derivatives, such as:
4-Chloro-6-isopropoxypyrimidine: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-Bromo-6-methoxypyrimidine: Contains a methoxy group instead of an isopropoxy group, potentially altering its chemical properties and applications.
6-Isopropoxypyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C7H9BrN2O |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
4-bromo-6-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-3-6(8)9-4-10-7/h3-5H,1-2H3 |
Clave InChI |
BGUULICPYISVJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=NC=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


